

Application Notes and Protocols for SIRT2 Inhibition Studies Using AGK2 and AGK7

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases, which play crucial roles in various cellular processes, including cell cycle regulation, metabolic control, and cytoskeletal dynamics. Dysregulation of SIRT2 has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it an attractive therapeutic target.

AGK2 is a potent and selective, cell-permeable inhibitor of SIRT2 with an IC50 of 3.5 μ M.[1][2] It exhibits significantly less activity against SIRT1 and SIRT3, making it a valuable tool for elucidating the specific functions of SIRT2.[1][2] **AGK7** is a structurally related analog of AGK2 that serves as an inactive control.[3][4] Its use in parallel with AGK2 is critical for ensuring that the observed biological effects are a direct result of SIRT2 inhibition and not due to off-target effects of the chemical scaffold.

These application notes provide detailed protocols for utilizing AGK2 and its inactive control, **AGK7**, in SIRT2 inhibition studies.

Data Presentation

Table 1: Inhibitory Activity of AGK2 and AGK7 against Sirtuins

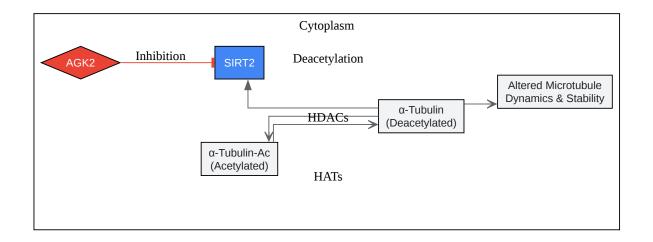


Compound	Target	IC50	Reference
AGK2	SIRT2	3.5 μΜ	[1][2]
SIRT1	30 μΜ	[1][2]	
SIRT3	91 μΜ	[1][2]	_
AGK7	SIRT1	>50 μM	[4]
SIRT2	>50 μM	[4]	
SIRT3	>5 μM	[4]	_

Signaling Pathway

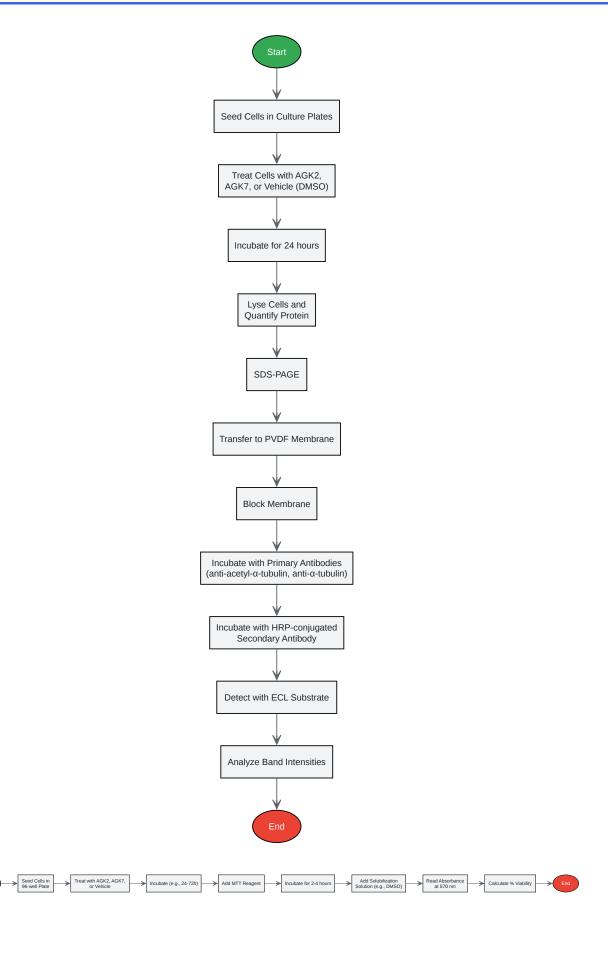
The following diagram illustrates a simplified signaling pathway involving SIRT2 and the impact of its inhibition by AGK2. SIRT2 primarily deacetylates α -tubulin, a key component of microtubules. Inhibition of SIRT2 by AGK2 leads to hyperacetylation of α -tubulin, which can affect microtubule stability and dynamics, influencing various cellular processes.













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